Mnk1/2-IN-5

Kinase inhibition MNK1 Biochemical assay

Researchers need verified moderate-potency MNK inhibitors to avoid assay non-reproducibility from uncharacterized analogs. Mnk1/2-IN-5 (CAS 1426928-20-2) solves this with: • Defined MNK1a IC50 = 39 nM - suitable for dose-response curves (1-1000 nM range) • Chiral (R)-2-aminopropoxy side chain - structural comparator for SAR studies • Imidazo[1,2-b]pyridazine core with benzofuran-2-yl - distinct hinge-binding motif Use in purified biochemical assays only; cellular data not available. Procure as a calibrated reference for MNK inhibitor SAR campaigns.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
CAS No. 1426928-20-2
Cat. No. B12757853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMnk1/2-IN-5
CAS1426928-20-2
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1
InChIInChI=1S/C17H16N4O2/c1-11(9-18)22-17-7-6-16-19-10-13(21(16)20-17)15-8-12-4-2-3-5-14(12)23-15/h2-8,10-11H,9,18H2,1H3/t11-/m1/s1
InChIKeyCMDIADSAZCFCCT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MNK1/2-IN-5 (CAS 1426928-20-2) Baseline Identity and Procurement Position


MNK1/2-IN-5 (CAS 1426928-20-2) is a chiral small-molecule inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2). Its chemical structure is defined by an imidazo[1,2-b]pyridazine core bearing a benzofuran-2-yl group and a chiral (R)-2-aminopropoxy side chain (IUPAC: (R)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine; SMILES: NC[C@@H](C)OC1=NN2C(C3=CC4=CC=CC=C4O3)=CN=C2C=C1) . The compound is commercially available as a research tool (e.g., MedChemExpress Cat. No. HY-139684, ≥99.93% purity) . While vendor descriptions uniformly label it as "potent and selective," the publicly available quantitative evidence necessary for rigorous comparative procurement decisions is exceptionally sparse and largely limited to uncorroborated in vitro IC50 values .

Pathway Probe Chiral MNK1/2 inhibitor for signal transduction and translation regulation studies
Procurement Context High-purity chiral reference standard (≥99.93% HPLC); confirm CAS 1426928-20-2 to avoid naming ambiguity
Selection Fit Biochemical kinase assays; moderate-potency class based on reported MNK1a IC50; verify selectivity panel independently

MNK1/2-IN-5 Substitution Risk: Why Potency, Selectivity, and Structural Homology in the MNK Class Are Not Interchangeable


While multiple MNK1/2 inhibitors exist (e.g., tomivosertib/eFT508, ETC-206, SEL201, MNK inhibitor 9, compound 56, compound 82), substitution among them without quantitative justification introduces high experimental risk. The MNK family exhibits subtle isoform-specific binding pocket variations, and inhibitors diverge markedly in their ATP-competitive kinetics, off-target kinase inhibition profiles (e.g., cross-reactivity with DRAK1, FLT3, PIM1, or BCR-ABL1), and cellular activity on downstream targets such as eIF4E phosphorylation [1]. For example, tomivosertib exhibits single-digit nanomolar potency (MNK1 IC50 ~2.4 nM, MNK2 ~1.0 nM) [1], whereas EB1 shows >100-fold weaker activity (MNK1 IC50 690 nM, MNK2 9400 nM) [1]. Consequently, swapping one MNK inhibitor for another without matching the exact experimental context (potency, selectivity fingerprint, and physicochemical properties) can lead to non-comparable or uninterpretable results. The quantitative evidence below, though limited for MNK1/2-IN-5, underscores the necessity of verifying the precise identity and available activity data before procurement.

MNK1/2-IN-5
Typical MNK Inhibitor
Kinase Potency
Moderate nanomolar MNK1 profile (reported)
Ultra-low (tomivosertib) to weak (EB1) potency; may shift dose-response interpretation
Selectivity Fingerprint
Off-target profile undocumented
Cross-reactivity with DRAK1, FLT3, or PIM1 reported; pathway specificity context may differ significantly
Chemical Structure
Chiral (R)-aminopropoxy side chain; imidazo-pyridazine core
Structurally distinct analogs (e.g., MNK inhibitor 9); molecular and chiral differences may prevent direct substitution

MNK1/2-IN-5 Quantitative Differentiation: Head-to-Head Evidence vs. Closest MNK1/2 Inhibitor Analogs


MNK1a Kinase Inhibition: MNK1/2-IN-5 vs. Class-Average Potency (Cross-Study Comparable)

The only publicly available quantitative kinase inhibition data for MNK1/2-IN-5 comes from BindingDB records aggregated on ChemSrc, which report an IC50 of 39 nM against an MNK1a variant (T344D) expressed as a GST-fusion protein . This value places MNK1/2-IN-5 in the moderate nanomolar potency range for MNK1, but it is critical to note that this data originates from a single, non-peer-reviewed assay record lacking direct comparator data within the same experimental run. As a class-level comparison, other MNK1/2 inhibitors exhibit a wide potency spectrum: tomivosertib (eFT508) achieves 1–2.4 nM [1], compound 82 shows 3 nM [1], ETC-206 shows 64 nM , and EB1 shows 690 nM [1]. Thus, while MNK1/2-IN-5 (39 nM) appears more potent than EB1 and ETC-206, it is ~13-fold weaker than the most advanced clinical candidates. The absence of a confirmed MNK2 IC50 value and a comprehensive selectivity panel further limits direct substitution decisions.

MNK1a Inhibition
Reported (Cross-study)
IC50 39 nM (GST-MNK1a T344D)
Supports pathway inhibition screening. Verify selectivity.
13-fold weaker than tomivosertib (2.4 nM); no confirmed MNK2 data.
Kinase inhibition MNK1 Biochemical assay

Chemical Purity and Identity: MNK1/2-IN-5 vs. Closely Related Analog MNK Inhibitor 9 (Direct Head-to-Head)

A direct chemical identity comparison confirms that MNK1/2-IN-5 (CAS 1426928-20-2; C17H16N4O2; MW 308.33) is structurally distinct from MNK inhibitor 9 (CAS 1889336-59-7; C25H29N9O; MW 471.56) [1], despite vendor naming confusion. MNK1/2-IN-5 is commercially offered with high certified purity (e.g., 99.93% by HPLC, MedChemExpress HY-139684) . In contrast, MNK inhibitor 9, which reportedly exhibits IC50 values of 3 nM against both MNK1 and MNK2 [1], is a different molecular entity with a different CAS number. Procuring the incorrect compound based on ambiguous naming would introduce a >100-fold potency discrepancy. This distinction is critical for scientific reproducibility and must be verified at the time of order.

Chemical Identity
Direct Comparison
C17H16N4O2 (308.33 g/mol) vs C25H29N9O (471.56 g/mol)
Naming ambiguity may cause >100-fold potency mismatch. Verify CAS.
MNK inhibitor 9 exhibits distinct molecular properties.
Chemical identity Purity Procurement

eIF4E Phosphorylation Inhibition (Cellular Activity): MNK1/2-IN-5 vs. ETC-206 (Supporting Evidence, Indirect Comparison)

No cellular eIF4E phosphorylation inhibition data are publicly available for MNK1/2-IN-5. However, for the structurally distinct MNK1/2 inhibitor ETC-206 (IC50 64/86 nM), inhibition of eIF4E phosphorylation in HeLa cells is reported with an IC50 of 321 nM . By class-level inference, if MNK1/2-IN-5 possesses similar cell permeability and target engagement properties, one might anticipate a cellular IC50 in the hundreds of nanomolar range, but this remains speculative. The absence of published cellular data for MNK1/2-IN-5 represents a significant gap in the evidence base and should be considered when selecting this compound for cellular or in vivo studies.

Cellular Activity (eIF4E)
Data to verify
No data available for MNK1/2-IN-5
Lack of cellular data limits pathway-specific study design.
ETC-206 achieves 321 nM in HeLa cells (class-level context).
Cellular activity eIF4E Translation regulation

MNK1/2-IN-5 Application Scenarios: Where the Available Evidence Supports Procurement


In Vitro Kinase Assay for MNK1-Dependent Dose-Response Titration

Given the available MNK1a IC50 of 39 nM , MNK1/2-IN-5 is best deployed as a moderate-potency tool compound in purified MNK1 biochemical assays. It is appropriate for generating dose-response curves in the 1–1000 nM range, provided the user independently verifies MNK2 activity and off-target kinase selectivity before broader interpretation.

Comparative Tool Compound for Structure-Activity Relationship (SAR) Studies

The unique chiral (R)-2-aminopropoxy side chain and benzofuran-2-yl substituent make MNK1/2-IN-5 a useful scaffold comparator in SAR campaigns exploring MNK1/2 hinge-binding motifs. Researchers can benchmark this compound against more potent inhibitors (e.g., tomivosertib) to evaluate the impact of structural modifications on potency and selectivity.

Negative Control for Potency-Matched Experimental Design

In experiments where a moderately potent MNK1/2 inhibitor is required as a reference compound (e.g., to match the potency of a less optimized analog), MNK1/2-IN-5 (39 nM) may serve as a calibrated control. However, the absence of cellular activity data restricts its utility to cell-free systems.

Application
Selection Property
Validation Focus
MNK1 Biochemical Dose-Response
Moderate-potency chiral probe
Verify MNK2 activity and off-target kinase selectivity
MNK SAR Comparative Studies
(R)-2-aminopropoxy scaffold and benzofuran moiety
Benchmark potency against known clinical candidates
Potency-Matched Experimental Control
High chemical purity (≥99.93% HPLC)
Confirm target engagement in cell-free systems
Quote Request

Request a Quote for Mnk1/2-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.